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Compound of Interest

Compound Name: 2-Bromobenzyl alcohol

CAS No.: 18982-54-2

Cat. No.: B097588 Get Quote

Chemical Identity, Synthetic Pathways, and Application in Pharmaceutical Scaffolding

Executive Summary
2-Bromobenzyl alcohol (CAS: 18982-54-2) is a bifunctional aromatic building block critical to

the synthesis of fused heterocycles and biaryl pharmaceutical agents.[1][2][3][4] While its

average molecular weight is 187.03 g/mol , its utility in drug development is defined by its

specific isotopic signature and the orthogonal reactivity of its functional groups: the nucleophilic

hydroxyl moiety and the electrophilic aryl bromide.[2][3] This guide provides a comprehensive

technical analysis of 2-bromobenzyl alcohol, moving beyond basic physical constants to

explore its synthesis, stoichiometric handling, and role as a "privileged structure" in medicinal

chemistry.[2][3]

Part 1: Physicochemical Profile & Molecular Weight
Analysis[2][3]
The Isotopic Signature (Mass Spectrometry)
For researchers utilizing Mass Spectrometry (MS) for metabolite tracking or impurity profiling,

the average molecular weight (187.03 g/mol ) is insufficient.[2][3] The presence of bromine

creates a distinct isotopic pattern that serves as a diagnostic fingerprint.[2][3]

Bromine exists naturally as two stable isotopes:
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(50.69%) and

(49.31%).[2][3] This near 1:1 ratio results in a characteristic "doublet" in the mass spectrum.[2]
[3]

Parameter Value Technical Context

Average Molecular Weight 187.03 g/mol

Used for stoichiometric

calculations (molar

equivalents).[2][3]

Monoisotopic Mass (

)
185.968 g/mol

The base peak [M]+ in high-

resolution MS.[2][3]

Isotope Peak (

)
187.966 g/mol

The [M+2]+ peak, appearing at

~97% intensity of the base

peak.[2][3]

Molecular Formula
Degree of Unsaturation = 4

(Aromatic ring).[2][3][5]

Key Physical Properties
Data aggregated from PubChem and Sigma-Aldrich technical sheets.[2][3] [1, 2]
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Property Value Operational Implication

Appearance White to beige crystalline solid

Discoloration (yellowing)

indicates oxidation to

aldehyde.[2][3]

Melting Point 78–80 °C

Solid at RT; easily handled but

requires gentle heating for

melt-phase reactions.[2][3]

Boiling Point ~261 °C (at 760 mmHg)

High boiling point makes

removal by evaporation

difficult; requires column

chromatography or

crystallization.[2][3]

Solubility
DMSO, Methanol, DCM,

EtOAc

High lipophilicity (logP ~1.9);

poor water solubility facilitates

aqueous workups.[2][3]

Part 2: Synthetic Methodology
Primary Route: Chemoselective Reduction
The industrial standard for synthesizing 2-bromobenzyl alcohol involves the reduction of 2-

bromobenzaldehyde.[2][3][6] While Lithium Aluminum Hydride (

) is effective, it is often too aggressive, risking debromination.[2][3] The preferred laboratory
method utilizes Sodium Borohydride (

), which is chemoselective for the aldehyde and preserves the aryl bromide.[2][3]

Protocol: NaBH4 Reduction of 2-Bromobenzaldehyde
Note: This protocol scales linearly from 1g to 50g.

Reagents:

Starting Material: 2-Bromobenzaldehyde (1.0 equiv)[2][3]

Reductant:
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(0.5 – 1.0 equiv)[2][3]

Solvent: Methanol (anhydrous preferred)[2][3]

Step-by-Step Workflow:

Preparation: Dissolve 2-bromobenzaldehyde in Methanol (

concentration) in a round-bottom flask. Cool to

(ice bath) to suppress side reactions.

Addition: Add

portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[2][3]

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.

Validation: Monitor by TLC (Hexane:EtOAc 4:1).[2][3] The aldehyde spot (

) should disappear, replaced by the alcohol (

).[2][3]

Quenching: Carefully add saturated

solution to quench excess borohydride.[2][3]

Workup: Evaporate bulk methanol under reduced pressure. Extract the aqueous residue with

Dichloromethane (DCM) (

).[2][3]

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Visualization of Synthetic Logic
The following diagram illustrates the pathway and potential side-reactions to avoid.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromobenzyl-alcohol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Bromobenzaldehyde
(Starting Material)

Borate Complex
Intermediate

Hydride Attack

Benzyl Alcohol
(Over-reduction/Debromination)

Avoid: LiAlH4 or
Pd/H2 (Risk of C-Br cleavage)

NaBH4 / MeOH
0°C to RT

2-Bromobenzyl Alcohol
(Target)

Acidic Quench
(NH4Cl)

Click to download full resolution via product page

Figure 1: Chemoselective reduction pathway.[2][3] Note the critical avoidance of catalytic

hydrogenation conditions which would cleave the C-Br bond.

Part 3: Reactivity & Pharmaceutical Applications
2-Bromobenzyl alcohol is a "bifunctional" scaffold.[2][3] Its value lies in the ability to react at

two distinct sites: the Benzylic Oxygen and the Aryl Carbon.[2][3]

Divergent Synthesis Map[2][3]
Suzuki-Miyaura Coupling: The aryl bromide allows for coupling with boronic acids to create

biaryl systems (common in kinase inhibitors).[2][3]

Intramolecular Cyclization: Used to form dihydroisobenzofurans or isoquinolines.[2][3]

Lithiation: Protection of the alcohol (e.g., as a THP ether) followed by Lithium-Halogen

exchange generates a nucleophilic aryl lithium species.[2][3]
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Figure 2: Divergent reactivity profile showing orthogonal transformations at the halide and

alcohol positions.[2][3]

Part 4: Analytical Characterization
To validate the identity of 2-bromobenzyl alcohol, researchers should look for the following

spectral markers.

Proton NMR ( -NMR, 300 MHz, )
4.75 ppm (s, 2H): The benzylic methylene (

) is the most distinct peak.[2][3] It appears as a singlet (or doublet if coupling with OH is
resolved).[2][3]

2.0–2.5 ppm (br s, 1H): Hydroxyl proton (exchangeable with

).[2][3]

7.1–7.6 ppm (m, 4H): Aromatic region.[2][3] The proton ortho to the bromine often appears
most downfield due to inductive deshielding.[2][3]

Infrared Spectroscopy (IR)
3200–3400 cm
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: Broad O-H stretch (Hydrogen bonding).[2][3]

~1050 cm

: C-O stretch (primary alcohol).

No C=O stretch: Absence of peak at 1700 cm

confirms reduction of the starting aldehyde.[2][3]

Part 5: Safety and Handling
GHS Classification: Warning.[1][2][3] Acute Toxicity (Oral), Skin Irritation, Eye Irritation [1].[2]

[3]

Lachrymator Potential: While less volatile than its benzyl bromide counterpart, benzyl

alcohols can still irritate mucous membranes.[2][3] Work in a fume hood.

Storage: Store at room temperature, protected from light. Over time, atmospheric oxygen

can slowly oxidize the alcohol back to the aldehyde (indicated by a smell of

almonds/marzipan).[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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